![molecular formula C16H14N2O B5819920 N-(4-cyanophenyl)-2,5-dimethylbenzamide CAS No. 701238-17-7](/img/structure/B5819920.png)
N-(4-cyanophenyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2,5-dimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Mécanisme D'action
N-(4-cyanophenyl)-2,5-dimethylbenzamide binds to the active site of BTK and prevents its phosphorylation, thereby inhibiting downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2,5-dimethylbenzamide has been shown to have selective activity against BTK and minimal off-target effects. It has also demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, N-(4-cyanophenyl)-2,5-dimethylbenzamide has been well-tolerated and has shown minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-cyanophenyl)-2,5-dimethylbenzamide is its selectivity for BTK, which allows for more targeted inhibition of B-cell malignancies. However, one limitation is that it may not be effective in all patients, as some B-cell malignancies may have alternative survival pathways that are not dependent on BTK signaling.
Orientations Futures
There are several potential future directions for research on N-(4-cyanophenyl)-2,5-dimethylbenzamide. One area of interest is its potential use in combination with other therapies, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the development of biomarkers to predict response to N-(4-cyanophenyl)-2,5-dimethylbenzamide and identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-(4-cyanophenyl)-2,5-dimethylbenzamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-2,5-dimethylbenzamide involves several steps, starting with the reaction of 4-cyanophenylboronic acid with 2,5-dimethylbenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and N,N-dimethylformamide to yield the final product.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-(4-cyanophenyl)-2,5-dimethylbenzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated significant antitumor activity in mouse models of CLL and MCL.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-3-4-12(2)15(9-11)16(19)18-14-7-5-13(10-17)6-8-14/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHWDRODYZEMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358938 |
Source
|
Record name | N-(4-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
701238-17-7 |
Source
|
Record name | N-(4-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.